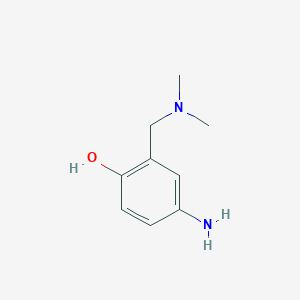

4-Amino-2-((dimethylamino)methyl)phenol

Description

Overview of Phenolic Mannich Bases in Organic and Inorganic Chemistry

Phenolic Mannich bases are a significant class of organic compounds synthesized through the Mannich reaction, a three-component condensation involving a phenol (B47542), formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. wikipedia.org This reaction results in the aminoalkylation of the phenol, typically at the ortho position to the hydroxyl group, yielding a β-amino-carbonyl compound. wikipedia.orggijash.comlibretexts.org The general mechanism begins with the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the electron-rich phenol ring. libretexts.orgbyjus.com

In organic chemistry , phenolic Mannich bases are valued as versatile synthetic intermediates. oarjbp.com Their utility stems from the presence of both a weakly acidic phenolic hydroxyl group and a basic amino group, which can be further modified to create a wide array of more complex molecules. They have been instrumental in the synthesis of various heterocyclic compounds and have been explored for their potential in medicinal chemistry, with research into their cytotoxic, antibacterial, and antifungal properties. nih.govnih.gov

In inorganic chemistry , the significance of phenolic Mannich bases lies in their excellent chelating capabilities. The presence of oxygen and nitrogen donor atoms allows these molecules to act as ligands, forming stable complexes with various metal ions. oarjbp.comnih.gov This has led to their application in the development of metal complexes with interesting catalytic and biological properties. oarjbp.comsemanticscholar.org The coordination chemistry of these ligands is a rich field of study, exploring how the nature of the phenol and amine precursors influences the structure and reactivity of the resulting metal complexes. nih.gov

Historical Development of Research on Amino-substituted Phenols, including 4-Amino-2-((dimethylamino)methyl)phenol

The scientific journey of amino-substituted phenols began with the study of simple isomers like 2-aminophenol, 3-aminophenol, and 4-aminophenol (B1666318). Initially, their primary applications were industrial. For instance, 4-aminophenol became a widely used developing agent in black-and-white photography. Early synthetic methods for these basic aminophenols included the reduction of the corresponding nitrophenols.

The development of the Mannich reaction by Carl Mannich in the early 20th century was a pivotal moment, opening the door to the synthesis of a vast library of more complex amino-substituted phenols, including phenolic Mannich bases like this compound. Early research in this area focused on understanding the scope and limitations of the Mannich reaction with various substituted phenols and amines.

Over time, research has evolved from basic synthesis and characterization to exploring the nuanced applications of these compounds. The recognition of their potential as bifunctional molecules, possessing both acidic and basic sites, has driven contemporary research into their use as organocatalysts and as ligands for transition metal catalysis. The continuous quest for more efficient and environmentally friendly synthetic methods has also been a consistent theme in the evolution of this research area.

Academic Significance and Broad Research Relevance of this compound in Contemporary Chemistry

In the modern landscape of chemical science, this compound and its analogues have garnered significant interest due to their multifaceted utility. The presence of a hydrogen-bond-donating hydroxyl group and a basic tertiary amine within the same molecule allows it to participate in a variety of chemical interactions and reactions.

One of its most notable roles is as a precursor and intermediate in organic synthesis. It serves as a building block for creating more complex molecules, including those with potential pharmaceutical applications. The bifunctional nature of this compound is of particular academic interest. The strategic placement of Lewis basic amine sites and an acidic phenolic proton within the same molecule makes it a promising candidate for various catalytic applications, particularly in the field of organocatalysis where such cooperative functionality is highly sought after.

Furthermore, the functional groups present in this compound make it an excellent scaffold for the design of ligands for transition metal catalysis. The phenolic oxygen and the amino nitrogens can act as donor atoms, enabling the formation of stable metal complexes. The study of these complexes contributes to the broader understanding of coordination chemistry and the development of new catalysts for a range of chemical transformations. The ongoing research into bifunctional phenolic compounds continues to uncover new applications and deepen our understanding of their fundamental chemical properties. nih.govnih.govmdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 110952-48-2 | C₉H₁₄N₂O | 166.22 |

| 4-Aminophenol | 123-30-8 | C₆H₇NO | 109.13 |

| 2-Aminophenol | 95-55-6 | C₆H₇NO | 109.13 |

| 4-((Dimethylamino)methyl)phenol | 103-87-7 | C₉H₁₃NO | 151.21 |

This table presents key physicochemical properties of the title compound and structurally related aminophenols for comparative purposes.

Table 2: Spectroscopic Data for Aminophenol Derivatives

| Compound | Spectroscopic Method | Key Signals/Bands |

| 4-Aminophenol Derivatives (general) | ¹³C-NMR | Azomethine carbons (–C=N) in Schiff base derivatives typically appear in the range of 152-162 ppm. nih.gov |

| 4-((Dimethylamino)methyl)phenol | ¹³C-NMR | Data available in spectral databases. nih.gov |

| 4-((Dimethylamino)methyl)phenol | IR Spectroscopy | Data available in spectral databases. nih.gov |

| 4-((Dimethylamino)methyl)phenol | Mass Spectrometry | Data available in spectral databases. nih.gov |

This table summarizes key spectroscopic features for the characterization of aminophenol derivatives.

Structure

2D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

4-amino-2-[(dimethylamino)methyl]phenol |

InChI |

InChI=1S/C9H14N2O/c1-11(2)6-7-5-8(10)3-4-9(7)12/h3-5,12H,6,10H2,1-2H3 |

InChI Key |

RLIPTWJEXQXBQZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation for 4 Amino 2 Dimethylamino Methyl Phenol

Established and Novel Synthetic Pathways to 4-Amino-2-((dimethylamino)methyl)phenol

The synthesis of this compound is primarily achieved through the aminomethylation of 4-aminophenol (B1666318). This transformation can be accomplished via several methodologies, with the Mannich reaction being the most prominent.

Mannich Reaction Approaches in the Synthesis of this compound

The Mannich reaction is a three-component condensation reaction that provides the most direct and widely employed method for the synthesis of this compound. researchgate.net This reaction involves the aminoalkylation of an acidic proton, and in the case of phenols, it proceeds as an electrophilic aromatic substitution. The reactants for the synthesis of the target compound are 4-aminophenol, formaldehyde (B43269), and dimethylamine (B145610). researchgate.net

The reaction mechanism commences with the formation of an electrophilic dimethylaminium ion (an iminium ion) from the reaction of dimethylamine with formaldehyde. adichemistry.comwikipedia.org The 4-aminophenol, activated by the hydroxyl group, then acts as a nucleophile and attacks the iminium ion. chemistrysteps.com The hydroxyl group is an ortho-, para-directing group, and since the para position is already occupied by the amino group, the aminomethyl group is directed to the ortho position. researchgate.net

Table 1: Key Steps in the Mannich Reaction for this compound Synthesis

| Step | Description | Reactants | Intermediate/Product |

| 1 | Formation of the Iminium Ion | Dimethylamine, Formaldehyde | Dimethylaminium (Eschenmoser's salt precursor) |

| 2 | Electrophilic Aromatic Substitution | 4-Aminophenol, Dimethylaminium ion | This compound |

Catalytic Strategies and Innovations in this compound Synthesis

Recent advancements in the aminomethylation of phenols have highlighted several innovative catalytic approaches:

Brønsted Acid Catalysis: Brønsted acids can be employed to promote the regioselective synthesis of ortho-alkylated phenols with high atom- and step-economy. researchgate.net

Iodine Catalysis: A transition-metal-free strategy using an iodine–sodium percarbonate catalytic system has been developed for the ortho-aminomethylation of phenols in aqueous media. rsc.org

Copper(II) Catalysis: Copper(II) acetate (B1210297) has been shown to be an effective catalyst for the ortho-selective aminomethylation of phenols under mild conditions with a high degree of functional group tolerance. nih.gov

Heterogeneous Cooperative Catalysis: A system comprising titanocene (B72419) dichloride and poly(o-aminophenol) has been developed as a heterogeneous cooperative catalyst for direct Mannich reactions. rsc.org

Furthermore, in related syntheses, such as the production of 4-amino-o-cresol from 2-[(N,N-dimethylamino)methyl]-4-nitrophenol, a palladium on carbon (Pd/C) catalyst is used for the hydrogenation of the nitro group. google.com

Table 2: Comparison of Catalytic Strategies for ortho-Aminomethylation of Phenols

| Catalytic System | Key Features | Potential Advantages |

| Brønsted Acids | Metal-free | High atom- and step-economy, reduced waste. |

| Iodine–Sodium Percarbonate | Transition-metal-free, aqueous media | Environmentally friendly, tolerates sensitive functional groups. rsc.org |

| Copper(II) Acetate | Mild conditions | High ortho-selectivity, broad substrate scope. nih.gov |

| Titanocene dichloride/poly(o-aminophenol) | Heterogeneous, cooperative | Recyclable catalyst, excellent yields. rsc.org |

Chemo- and Regioselectivity in the Synthesis of this compound

Chemo- and regioselectivity are critical aspects of the synthesis of this compound. The primary challenge is to ensure the selective aminomethylation at the C2 position of the 4-aminophenol ring.

The regioselectivity is predominantly controlled by the electronic properties of the 4-aminophenol substrate. The hydroxyl group is a strong activating and ortho-, para-directing group. With the para position blocked by the amino group, the electrophilic attack by the in situ generated dimethylaminium ion occurs preferentially at the ortho positions (C2 and C6). Due to the potential for steric hindrance, mono-substitution at the C2 position is generally favored over disubstitution.

Modern synthetic methods offer a high degree of regiochemical control in the synthesis of polysubstituted phenols, which can be conceptually applied to this specific synthesis. oregonstate.edunih.gov The choice of catalyst and reaction conditions can further refine this selectivity, minimizing the formation of undesired isomers or polysubstituted byproducts.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce the environmental impact of chemical processes. The synthesis of this compound is a candidate for the implementation of such principles.

Solvent Selection and Alternative Media for Sustainable this compound Production

The choice of solvent is a crucial factor in the environmental footprint of a chemical reaction. Traditionally, Mannich reactions are carried out in aqueous or alcoholic solutions. adichemistry.com However, research into greener alternatives is ongoing.

Aqueous Media: The use of water as a solvent is highly desirable from a green chemistry perspective. An iodine-catalyzed ortho-aminomethylation of phenols has been successfully demonstrated in aqueous media. rsc.org

Solvent-Free Synthesis: A significant advancement is the use of infrared (IR) irradiation for a solvent-free synthesis of related aminomethylated phenols. This method is rapid and efficient, with one example showing a reaction of phenol (B47542), formaldehyde, and dimethylamine under a 250 W infrared lamp for 15 to 30 minutes yielding up to 87% of the product after purification.

High-Boiling Alcohols: In some cases, high-boiling alcohols have been used as solvents to achieve the desired reaction outcome directly from a Mannich reaction. rsc.org

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.govjocpr.com The ideal atom economy is 100%, meaning all atoms of the reactants are incorporated into the final product.

The Mannich reaction for the synthesis of this compound is a condensation reaction that produces one molecule of water as a byproduct for each molecule of the target compound formed.

The molecular weights are approximately:

4-Aminophenol: 109.13 g/mol

Formaldehyde: 30.03 g/mol

Dimethylamine: 45.08 g/mol

this compound: 166.22 g/mol

Water: 18.02 g/mol

The atom economy can be calculated as follows: Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 Atom Economy = (166.22 / (109.13 + 30.03 + 45.08)) x 100 Atom Economy = (166.22 / 184.24) x 100 ≈ 90.22%

While this represents a relatively high atom economy, the principles of green chemistry aim to further improve this by, for example, developing catalytic cycles that avoid the formation of byproducts. Waste minimization can also be achieved through the use of recyclable catalysts and by optimizing reaction conditions to maximize yield and reduce the need for extensive purification steps.

Mechanistic Investigations of this compound Formation

The formation of this compound is primarily achieved through the Mannich reaction. This versatile and powerful three-component condensation reaction involves the aminoalkylation of an acidic proton. In the context of synthesizing the target compound, the reactants are 4-aminophenol, formaldehyde, and dimethylamine. The mechanism proceeds via an electrophilic aromatic substitution where the phenol ring acts as the nucleophile. Mechanistic investigations are crucial for understanding the reaction dynamics, optimizing reaction conditions, and controlling product selectivity. These investigations typically focus on kinetic studies to determine reaction rates and pathways, and on transition state analysis to understand the energy barriers that govern the reaction's progress.

Kinetic Studies of Reaction Pathways to this compound

Kinetic studies are essential for elucidating the step-by-step mechanism of a chemical reaction and quantifying the rate at which it proceeds. The synthesis of this compound via the Mannich reaction involves two principal stages: the formation of an electrophilic iminium ion from dimethylamine and formaldehyde, followed by the electrophilic attack of this ion on the electron-rich 4-aminophenol ring. chemistrysteps.comwikipedia.org

The reaction pathway begins with the nucleophilic addition of dimethylamine to formaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates, typically under acidic or neutral conditions, to form the highly reactive N,N-dimethylmethyleneiminium ion (an Eschenmoser salt precursor). wikipedia.org

Step 1: Iminium Ion Formation (CH₃)₂NH + CH₂O ⇌ [(CH₃)₂N-CH₂OH] → [(CH₃)₂N=CH₂]⁺ + OH⁻

Step 2: Electrophilic Aromatic Substitution The iminium ion then acts as an electrophile and is attacked by the nucleophilic 4-aminophenol. The hydroxyl (-OH) and amino (-NH₂) groups on the phenol ring are strong activating groups, directing the substitution to the ortho and para positions. Since the para position is already occupied by the amino group, the substitution occurs at one of the ortho positions relative to the hydroxyl group.

The rate equation could be expressed as: Rate = k [4-Aminophenol] [Iminium Ion]

Where k is the rate constant. The concentration of the iminium ion itself depends on the concentrations of formaldehyde and dimethylamine. Detailed kinetic studies would aim to determine the reaction order with respect to each reactant to validate the proposed mechanism.

Below is a hypothetical data table illustrating the type of information that would be gathered from kinetic experiments to understand the reaction dependencies.

| Experiment | [4-Aminophenol] (M) | [Formaldehyde] (M) | [Dimethylamine] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.1 | 3.1 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.2 | 2.9 x 10⁻⁵ |

This table is illustrative and does not represent actual experimental data.

From such data, researchers can determine the order of the reaction with respect to each component, calculate the rate constant (k), and investigate the effect of temperature to determine the activation energy (Ea) using the Arrhenius equation.

Transition State Analysis in the Synthesis of this compound

Transition state analysis provides a molecular-level understanding of a reaction mechanism by characterizing the high-energy structures that exist transiently between reactants and products. This analysis is typically performed using computational quantum chemistry methods, such as Density Functional Theory (DFT), which can model the geometry and energy of these fleeting structures.

For the synthesis of this compound, two key transition states are of interest:

Transition State of Iminium Ion Formation: The conversion of the hemiaminal intermediate to the iminium ion involves the cleavage of a C-O bond and the formation of a C=N double bond. The transition state for this dehydration step involves an elongated C-O bond and a partially formed C=N double bond, with a significant redistribution of charge.

Transition State of Electrophilic Attack (Wheland Intermediate Formation): This is often the rate-limiting step and the most critical for determining the product's regioselectivity. The transition state involves the approach of the electrophilic iminium ion to the 4-aminophenol ring. A partial C-C bond is formed between the methylene (B1212753) carbon of the iminium ion and the ortho-carbon of the phenol. In this transition state, the aromaticity of the phenol ring is partially disrupted, and the positive charge is delocalized across the ring and the nitrogen atom, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.

The strong electron-donating effects of the hydroxyl and amino groups stabilize this transition state, lowering the activation energy for the reaction. Computational analysis allows for the comparison of activation energies for the attack at different positions on the ring. The substitution is directed to the position ortho to the hydroxyl group due to the powerful activating and directing nature of the -OH group, which outweighs the steric hindrance.

A representative table from a computational study would compare the calculated activation energies for different reaction pathways.

| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| TS-ortho | Transition state for attack at the C2 position (ortho to -OH) | 18.5 |

| TS-meta | Transition state for attack at the C3 position (meta to -OH) | 29.2 |

This table is illustrative and does not represent actual experimental data.

The lower activation energy for the ortho-attack pathway would computationally confirm why this compound is the major product formed. Such analyses provide deep mechanistic insights that are often inaccessible through experimental methods alone, guiding the rational design of more efficient synthetic protocols.

Theoretical and Computational Studies of 4 Amino 2 Dimethylamino Methyl Phenol

Quantum Chemical Investigations of 4-Amino-2-((dimethylamino)methyl)phenol

Quantum chemical methods, particularly those rooted in density functional theory (DFT), are powerful tools for dissecting the electronic and structural characteristics of molecules like this compound. These calculations can elucidate the distribution of electrons, the nature of molecular orbitals, and the energetic landscape of different molecular arrangements.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO) of this compound

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO represents the ability of a molecule to donate an electron, characterizing it as a nucleophile, while the LUMO signifies its ability to accept an electron, reflecting its electrophilic nature. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap generally corresponds to higher chemical reactivity and lower stability. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, with significant contributions from the electron-donating amino (-NH₂) and hydroxyl (-OH) groups. These groups increase the energy of the HOMO, making the molecule a better electron donor. The LUMO is typically distributed over the aromatic ring system. The presence of the electron-donating substituents would likely result in a relatively high HOMO energy and a significant HOMO-LUMO gap, indicative of a moderately reactive and stable molecule.

Theoretical calculations using methods like DFT at the B3LYP/6-311G(d,p) level are commonly employed to determine these orbital energies. thaiscience.infomaterialsciencejournal.org While direct computational data for this specific molecule is not extensively published, analysis of related aromatic amines provides a comparative context.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| p-Aminoaniline | -4.85 | -0.70 | 4.15 |

| p-Nitroaniline | -6.62 | -2.48 | 4.14 |

| Benzyl-hydrazinecarbodithioate Derivative | -0.26751 | -0.18094 | 0.08657 |

This table presents calculated HOMO, LUMO, and energy gap values for related compounds to illustrate typical ranges, based on data from DFT studies. thaiscience.infonih.gov The smaller the energy gap, the more reactive the molecule is generally considered.

Conformational Analysis and Energetics of this compound

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The relative energies of these conformers determine the molecule's preferred shape and influence its physical and chemical properties.

For this compound, key rotational degrees of freedom exist around the bond connecting the dimethylaminomethyl side chain to the phenol ring and the C-N bonds within the side chain. The orientation of the hydroxyl and amino groups relative to the ring also contributes to the conformational landscape.

Computational studies can map the potential energy surface by systematically rotating these bonds to identify energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between them. It is plausible that the most stable conformer would be influenced by a balance of steric hindrance from the bulky dimethylaminomethyl group and the potential for intramolecular hydrogen bonding. An intramolecular hydrogen bond could form between the hydrogen of the phenolic hydroxyl group and the nitrogen atom of the adjacent dimethylaminomethyl group, which would stabilize that particular conformation. In related crystal structures of substituted phenols, dihedral angles between aromatic rings are key structural determinants, and similar intramolecular hydrogen bonds are observed to form stable six-membered ring motifs (S(6)). researchgate.netiucr.org

Density Functional Theory (DFT) Applications to this compound Reactivity and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting molecular properties with high accuracy. nih.govund.edu DFT methods calculate the electronic structure of a molecule based on its electron density, providing a cost-effective way to explore reactivity and stability. researchgate.netkarazin.ua

Applications of DFT to this compound would involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule by finding the lowest energy arrangement of its atoms. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecule's surface. nih.gov MEP maps use a color scale to indicate electron-rich regions (typically red), which are susceptible to electrophilic attack, and electron-poor regions (blue), which are prone to nucleophilic attack. nih.govresearchgate.net For this molecule, the MEP would likely show negative potential around the phenolic oxygen and the two nitrogen atoms, identifying them as key sites for electrophilic interaction.

Calculation of Reactivity Descriptors: DFT can be used to compute global reactivity indices such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) from the HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's stability and reactivity. thaiscience.info A higher chemical hardness, derived from a larger HOMO-LUMO gap, indicates greater stability. materialsciencejournal.org

DFT studies on similar phenolic and aniline (B41778) compounds have successfully elucidated their reactive sites and guided the understanding of their chemical behavior, reinforcing the utility of this approach for analyzing the target molecule. univsul.edu.iqresearchgate.net

Molecular Modeling and Dynamics Simulations Involving this compound

While quantum chemical methods examine static molecular properties, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules and their interactions over time. nih.gov These techniques are essential for understanding how this compound interacts with itself and other molecules.

Intermolecular Interactions and Self-Assembly Propensities of this compound

The structure of this compound contains multiple functional groups capable of forming noncovalent intermolecular interactions, which are the driving forces behind self-assembly processes. beilstein-journals.org These interactions dictate how molecules recognize each other and organize into larger, ordered supramolecular structures.

The primary interactions include:

Hydrogen Bonding: The phenolic -OH group and the amino -NH₂ group are excellent hydrogen bond donors, while the oxygen and both nitrogen atoms can act as hydrogen bond acceptors. These interactions are highly directional and are expected to be the dominant force in directing self-assembly.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction that helps stabilize layered or columnar structures.

The interplay of these forces could lead this compound molecules to self-assemble into well-defined nanostructures, such as fibers, sheets, or networks, in the solid state or in solution. rsc.org Molecular dynamics simulations can model these processes by tracking the movements and interactions of many molecules over time, revealing the preferred modes of aggregation and the resulting supramolecular architectures.

| Interaction Type | Donor | Acceptor | Significance in Self-Assembly |

| Hydrogen Bonding | Phenolic -OH, Amino -NH₂ | Phenolic -O, Amino -N, Dimethylamino -N | Directs the formation of primary structural motifs like chains or sheets. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to the stabilization of layered structures. |

| C-H···π Interactions | Alkyl C-H | Phenyl Ring | Provides additional stabilization to the overall assembly. |

This table outlines the potential intermolecular interactions in the self-assembly of this compound, based on its functional groups.

Computational Prediction of Reaction Pathways and Selectivity for this compound

Computational chemistry is invaluable for mapping out potential reaction pathways, identifying transition states, and calculating activation energies, thereby predicting the feasibility and selectivity of chemical reactions. mdpi.com

For this compound, computational methods can be applied to study key reactions such as:

Synthesis via the Mannich Reaction: The most common synthesis for this type of molecule involves the reaction of 4-aminophenol (B1666318) with formaldehyde (B43269) and dimethylamine (B145610). Computational modeling can investigate the mechanism of this aminoalkylation reaction, comparing different potential pathways and identifying the factors that control its regioselectivity (the placement of the aminomethyl group at the ortho position to the hydroxyl group).

Oxidation Reactions: Aminophenols are susceptible to oxidation, which can lead to the formation of reactive quinone-imine species. DFT calculations can model the oxidation process, determine the reaction energetics, and predict the stability of the resulting products. This is crucial for understanding the molecule's degradation pathways.

By simulating these reactions, researchers can gain a mechanistic understanding that is difficult to obtain experimentally. researchgate.net For example, comparing the calculated energy barriers for different pathways can explain why one product is formed preferentially over another, guiding the optimization of synthetic procedures. mdpi.comutas.edu.au

Advanced Theoretical Approaches for this compound Systems

Advanced theoretical and computational methods are increasingly vital in chemical research, offering deep insights into molecular behaviors and properties. For a compound like this compound, these approaches can elucidate its actions in complex biological and chemical systems, and predict its behavior under various conditions. This section explores two such advanced methodologies: multi-scale modeling and predictive algorithms. While direct computational studies specifically targeting this compound are not extensively documented in publicly available literature, the principles and applications of these methods to structurally similar molecules, such as other substituted phenols and aromatic amines, provide a strong framework for understanding their potential applicability.

The behavior of a molecule like this compound in a real-world setting, such as a biological system or a chemical reactor, is governed by interactions spanning multiple length and time scales. nih.govnih.gov Multi-scale modeling is a powerful computational strategy that bridges these different scales to provide a holistic understanding of a system's properties and dynamics. nih.govnih.gov This approach integrates various levels of theory, from the high accuracy of quantum mechanics (QM) for the reactive center to the efficiency of molecular mechanics (MM) for the larger environment, and even continuum models for the bulk solvent. researchgate.net

For this compound, a multi-scale modeling approach could be employed to study its interaction with a biological target, such as an enzyme or receptor. In such a scenario, the binding pocket and the ligand itself would be treated with QM methods to accurately describe the electronic interactions, hydrogen bonding, and any potential chemical reactions. nih.gov The surrounding protein and solvent molecules would be modeled using MM force fields, which allows for the simulation of larger systems over longer timescales. nih.gov This hybrid QM/MM approach provides a balance between computational cost and accuracy, enabling the study of complex biological processes that would be intractable with purely QM methods. nih.govresearchgate.net

The table below illustrates a conceptual framework for a multi-scale modeling study of this compound interacting with a hypothetical enzyme active site.

| Modeling Level | System Component | Methodology | Information Gained |

| Quantum Mechanics (QM) | This compound and key active site residues | Density Functional Theory (DFT) or ab initio methods | Electronic structure, reaction mechanisms, charge distribution, bond breaking/formation |

| Molecular Mechanics (MM) | Remainder of the protein, solvent molecules | Classical Force Fields (e.g., AMBER, CHARMM) | Conformational changes, protein dynamics, solvation effects, long-range interactions |

| Continuum Solvation Models | Bulk solvent environment | Poisson-Boltzmann or Generalized Born models | Macroscopic electrostatic contributions to binding free energies |

Predictive algorithms, particularly those based on Quantitative Structure-Activity Relationships (QSAR) and machine learning, are instrumental in forecasting the chemical and biological properties of molecules. nih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a compound and its activity. nih.gov For a molecule like this compound, these algorithms could predict a wide range of properties, including its toxicity, metabolic fate, and potential therapeutic activities.

The development of a predictive model typically involves three main stages: descriptor calculation, model building, and validation. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. nih.gov For aromatic amines and phenols, relevant descriptors often include those related to hydrophobicity (logP), electronic effects of substituents (Hammett constants), and molecular size and shape.

Various machine learning algorithms can be used to build the predictive model, including:

Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a set of independent variables (descriptors) and a dependent variable (activity).

Support Vector Machines (SVM): A supervised learning model that is effective for both classification and regression tasks.

Artificial Neural Networks (ANN): A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns.

The predictive performance of these models is rigorously assessed through internal and external validation techniques.

While specific predictive models for this compound are not found in the reviewed literature, numerous studies have successfully applied these methods to related classes of compounds. For instance, QSAR models have been developed to predict the mutagenicity of aromatic amines and the toxicity of substituted phenols. nih.gov

The following table presents a hypothetical dataset illustrating the types of descriptors and the predicted activity that could be part of a QSAR study for a series of aminophenol derivatives, including a compound structurally similar to this compound.

| Compound | Molecular Weight ( g/mol ) | LogP | Predicted Toxicity (IC50, µM) |

| 4-Aminophenol | 109.13 | 0.04 | 50.2 |

| 3-Methyl-4-aminophenol | 123.15 | 0.55 | 35.8 |

| 4-Amino-2-methylphenol | 123.15 | 0.62 | 32.1 |

| This compound | 166.22 | 1.20 | 15.5 |

| 4-Amino-2,6-dimethylphenol | 137.18 | 1.15 | 22.7 |

Note: The predicted toxicity values are for illustrative purposes and are not based on experimental data for this compound.

The application of such predictive algorithms can significantly accelerate the process of chemical risk assessment and drug discovery by prioritizing compounds for further experimental testing and guiding the design of new molecules with desired properties. nih.gov

Derivatives, Analogues, and Structure Property Relationships of 4 Amino 2 Dimethylamino Methyl Phenol

Rational Design and Synthesis of Novel 4-Amino-2-((dimethylamino)methyl)phenol Derivatives

The synthesis of novel derivatives from this compound is guided by the distinct reactivity of its phenolic, primary amino, and tertiary amino groups. The most common synthetic route to the parent compound and its analogues is the Mannich reaction, which involves the aminoalkylation of 4-aminophenol (B1666318) using formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610) or diethylamine. This reaction provides a direct method for introducing the aminoalkyl group at the ortho position to the hydroxyl group. Further derivatization can be achieved through selective reactions targeting specific functional groups.

The phenolic hydroxyl group is a prime target for functionalization to alter the molecule's properties. Standard organic reactions can be employed to convert the hydroxyl group into ethers or esters, thereby modifying solubility, reactivity, and potential for further chemical integration.

Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions can yield various ether derivatives. This modification can increase lipophilicity and can be used to introduce other functional moieties.

Esterification: Acylation of the hydroxyl group with acyl chlorides or acid anhydrides produces corresponding esters. smolecule.com This strategy is often used to protect the hydroxyl group or to introduce specific functionalities that can influence material properties. nih.gov

These modifications are summarized in the table below.

Table 1: Synthetic Strategies for Functionalizing the Phenolic Hydroxyl Group| Reaction Type | Reagents | Resulting Functional Group | Key Property Change |

|---|---|---|---|

| Etherification | Alkyl Halide (R-X), Base | Ether (O-R) | Increased lipophilicity, altered solubility |

Modifications of the Aminoalkyl Moiety in this compound Derivatives

The molecule contains two distinct amine functionalities: a primary aromatic amine at the C-4 position and a tertiary amine within the dimethylaminomethyl substituent. The primary amine is generally more nucleophilic than the phenolic hydroxyl group, allowing for selective reactions under controlled conditions.

Schiff Base Formation: The primary amine readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases (imines). nih.govmdpi.com This is a crucial step for creating monomers for polycondensation reactions or for synthesizing more complex molecular structures. mdpi.com

Acylation and Alkylation: The primary amine can be selectively acylated to form amides or alkylated, although direct N-alkylation can be challenging due to the potential for over-alkylation.

Quaternization: The tertiary amine of the dimethylaminomethyl group can be quaternized by reacting with an alkyl halide, resulting in a permanently charged ammonium (B1175870) salt. This significantly increases the hydrophilicity and ionic character of the molecule.

The reactive sites on this compound make it an excellent building block for polymers and macrocycles. Its derivatives can be used as monomers or curing agents in various polymerization processes. smolecule.com

Polycondensation: Schiff base derivatives formed from the primary amine can undergo oxidative polycondensation to create polymers with azomethine linkages in the backbone. researchgate.net Such polymers are often thermally stable and can possess interesting electronic properties.

Epoxy Resins: Analogous to 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), which is a well-known catalyst and curing agent for epoxy resins, this compound can function as an accelerator in epoxy formulations. wikipedia.org The phenolic hydroxyl and amino groups can react with epoxy rings, incorporating the molecule into the cross-linked polymer network.

Phenol-Formaldehyde Resins: The reactive sites on the aromatic ring, coupled with the phenolic hydroxyl group, allow for the incorporation of this molecule into phenol-formaldehyde resin structures, potentially modifying their thermal and mechanical properties. ncsu.edu

Structure-Property Relationships (SPR) in this compound Derivatives (Non-Biological Focus)

The chemical and physical properties of materials derived from this compound are directly linked to their molecular structure. Understanding these relationships is key to designing materials with specific performance characteristics.

Modifying the aromatic ring with various substituents (R) can systematically alter the electronic properties of the molecule, which can be observed through spectroscopic techniques. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects on the electron density distribution.

NMR Spectroscopy: Substituents on the aromatic ring influence the chemical shifts of nearby protons (¹H NMR) and carbons (¹³C NMR). EDGs tend to increase electron density, causing upfield shifts (lower ppm), while EWGs decrease electron density, leading to downfield shifts (higher ppm), particularly for atoms at the ortho and para positions relative to the substituent. mdpi.com

UV-Visible Spectroscopy: The electronic transitions responsible for UV-Vis absorption are sensitive to substituent effects. EDGs typically cause a bathochromic (red) shift to longer wavelengths, while EWGs may cause a hypsochromic (blue) shift. The polarity of the solvent can also influence the absorption maxima. researchgate.net

Table 2: Predicted Influence of Substituents on Spectroscopic and Electronic Properties

| Substituent Type | Example | Effect on ¹H/¹³C NMR (para position) | Effect on UV-Vis λmax | Effect on HOMO-LUMO Gap |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | -OCH₃, -CH₃ | Upfield shift (shielding) | Bathochromic shift (red shift) | Decrease |

| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -Cl | Downfield shift (deshielding) | Hypsochromic shift (blue shift) | Increase |

Correlation of Molecular Structure with Thermal Stability and Material Performance in this compound Derived Materials

The thermal stability of polymers and materials derived from this compound is intrinsically tied to their molecular architecture.

Aromatic Content and Rigidity: Incorporating the rigid phenol (B47542) ring into a polymer backbone generally enhances thermal stability. Polymers with a high degree of aromaticity, such as those formed through polycondensation of Schiff base derivatives, tend to have high thermal degradation temperatures. researchgate.net

Cross-linking: When used as a curing agent or cross-linker in thermosetting resins like epoxies or phenol-formaldehyde systems, the molecule contributes to the formation of a rigid three-dimensional network. Higher cross-link density typically leads to improved thermal stability and mechanical strength. ncsu.edu

Intermolecular Forces: Functional groups capable of strong intermolecular interactions, such as hydrogen bonding (from the phenolic -OH or secondary amide derivatives), can increase the thermal stability of the resulting material by requiring more energy to disrupt the solid-state structure.

Table 3: Correlation of Structural Features with Thermal Stability

| Structural Feature | Example | Expected Impact on Thermal Stability |

|---|---|---|

| High Aromatic Content | Polymers with linked phenolic rings | Increase |

| Increased Cross-link Density | Use in epoxy or phenolic resins | Significant Increase |

| Strong Intermolecular H-Bonding | Derivatives with amide functionalities | Moderate Increase |

| Flexible Aliphatic Chains | Ether derivatives with long alkyl chains | Decrease |

Topological and Steric Factors Governing Reactivity Profiles of this compound Analogues

The chemical reactivity of this compound and its analogues is profoundly influenced by the molecule's topology—the specific arrangement and connectivity of its functional groups—and by steric factors related to the three-dimensional size and shape of its constituent parts. These factors dictate the accessibility of reactive sites, the stability of reaction intermediates, and the predominant reaction pathways that the molecules will follow.

Topological Factors: The Influence of Isomerism

The relative positioning of the hydroxyl, primary amino, and substituted aminomethyl groups on the phenol ring is a critical determinant of reactivity. Analogues of this compound can be considered in relation to simpler isomeric aminophenols, where the differences in reaction outcomes are stark. The oxidation of aminophenols, for example, proceeds via distinct pathways depending on whether the amino and hydroxyl groups are ortho or para to each other.

Upon oxidation, para-aminophenols, such as 4-aminophenol and 4-dimethylaminophenol, typically form quinone imines. These intermediates are electrophilic and can undergo subsequent reactions, such as hydrolysis to form p-benzoquinone or addition reactions with biological nucleophiles like thiols. nih.gov In contrast, the oxidation of ortho-aminophenols can lead to the formation of a transient ortho-quinone imine. This species can undergo an intramolecular condensation reaction to form a phenoxazone structure. nih.gov This alternative pathway represents a form of "self-detoxication" that is not available to the para isomers, fundamentally altering their reactivity profile and subsequent biological interactions. nih.gov

This principle extends to more complex analogues. The reactivity of a molecule like this compound is governed by the interplay of its para-amino group and its ortho-aminomethyl group relative to the hydroxyl function. The electron-donating nature of both substituents strongly activates the ring, but their positions dictate the stability and fate of reactive intermediates.

Steric Factors: The Role of Molecular Bulk

Steric hindrance, the obstruction of a reaction pathway due to the size of molecular groups, plays a crucial role in the reactivity of these analogues. This effect is particularly relevant in reactions involving nucleophilic attack or interactions at or near a substituted position on the aromatic ring. libretexts.orgyoutube.com

The size of the substituents on the tertiary amine has a direct impact. For instance, increasing the bulk from a dimethylamino group to a diethylamino or a diisopropylamino group shields the adjacent phenolic hydroxyl group. This increased steric bulk can hinder the approach of reactants, potentially slowing the rate of reactions such as O-alkylation or oxidation at the phenolic site. Similarly, the tertiary amine itself is a nucleophilic center, but its accessibility is governed by the size of the alkyl groups attached.

Steric effects also govern the rate of substitution reactions on the aromatic ring. The presence of the (dimethylamino)methyl group at the 2-position provides significant steric crowding. Electrophilic aromatic substitution, while electronically favored by the activating groups, would be sterically directed away from the highly crowded positions adjacent to the existing substituents.

The impact of steric hindrance on reaction rates is a well-documented phenomenon. In bimolecular nucleophilic substitution (SN2) reactions, for example, increasing the bulk of substituents on the carbon at the reaction center dramatically decreases the reaction rate by blocking the backside approach of the nucleophile. libretexts.orgnih.gov While the reactions of phenols are mechanistically different, the underlying principle that larger groups impede access to reactive centers remains the same. rsc.orgyoutube.com

The following table illustrates how steric and topological factors can influence the reactivity of aminophenol analogues, using oxidation potential as a measurable outcome. Lower oxidation potentials generally indicate a molecule that is more easily oxidized, a process influenced by the electronic effects of substituents.

| Compound | Number of Amino Substituents | First Oxidation Potential (E1/2 in V) | Key Factor |

|---|---|---|---|

| Monoamino-triphenylamine | 1 | 0.41 | Baseline electronic effect |

| Diamino-triphenylamine | 2 | 0.23 | Increased electron donation |

| Triamino-triphenylamine | 3 | 0.05 | Maximum electron donation |

This table is based on data for amino-substituted triphenylamine derivatives, which serve as a model to illustrate the strong electronic effect of adding electron-donating amino groups, a key topological factor. The substitution of amino groups significantly shifts the oxidation to a more negative potential. ntu.edu.tw

Quantitative structure-activity relationship (QSAR) studies further formalize the connection between molecular structure and reactivity. In phenolic compounds, parameters that describe electronic properties (like ionization potential) and steric/lipophilic properties are used to build models that predict their antioxidant activity or other measures of reactivity. nih.govresearchgate.net

| Analogue Structure (Modification from Parent Compound) | Modified Group | Expected Relative Rate of Reaction at Phenolic -OH | Governing Factor |

|---|---|---|---|

| This compound | -N(CH₃)₂ | Baseline | Reference steric hindrance |

| 4-Amino-2-((diethylamino)methyl)phenol | -N(CH₂CH₃)₂ | Slower | Increased steric hindrance from ethyl groups |

| 4-Amino-2-((diisopropylamino)methyl)phenol | -N(CH(CH₃)₂)₂ | Much Slower | Significant steric hindrance from isopropyl groups |

| 4-Amino-5-tert-butyl-2-((dimethylamino)methyl)phenol | -C(CH₃)₃ at C5 | Slower | Steric hindrance from adjacent tert-butyl group |

This table provides a conceptual illustration of how increasing the steric bulk of the aminomethyl group or adding bulky substituents to the aromatic ring is expected to decrease the rate of reactions involving the phenolic hydroxyl group by physically obstructing the approach of reagents.

Advanced Applications of 4 Amino 2 Dimethylamino Methyl Phenol in Materials Science and Catalysis

Utilization of 4-Amino-2-((dimethylamino)methyl)phenol in Polymer Chemistry and Functional Materials

The integration of this compound into polymeric systems offers a pathway to novel materials with tailored properties. Its reactive sites—a primary amine, a tertiary amine, and a hydroxyl group—provide multiple avenues for incorporation into polymer backbones, for cross-linking, and for surface functionalization.

The presence of a primary amino group makes this compound a suitable candidate for use as a diamine monomer in polycondensation reactions. smolecule.com This process allows for its direct incorporation into the main chain of various polymers, most notably polyamides and poly(amide-imide)s. smolecule.comorientjchem.org

When reacted with dicarboxylic acids or their derivatives (like diacid chlorides), it can form polyamides. The polymerization typically proceeds via direct polycondensation, often using phosphorylation techniques, such as the Yamazaki method, which employs condensing agents like triphenyl phosphite (B83602) and pyridine (B92270) in a solvent such as N-methyl-2-pyrrolidone (NMP). orientjchem.orgnih.gov This method is effective for producing high-molecular-weight polymers. orientjchem.orgntu.edu.tw The resulting polyamides would feature the dimethylaminomethyl and hydroxyl functionalities as pendant groups along the polymer chain. These pendant groups can influence the polymer's properties, such as solubility, thermal characteristics, and potential for post-polymerization modification.

Similarly, it can be used to synthesize poly(amide-imide)s, a class of high-performance polymers known for their excellent thermal stability. orientjchem.orgntu.edu.twntu.edu.twresearchgate.net In this synthesis, the aminophenol-based monomer would react with a diimide-diacid. The properties of the resulting poly(amide-imide)s, including their solubility and glass transition temperatures, can be tuned based on the specific monomers used. ntu.edu.tw The incorporation of the flexible and functional side groups from this compound could enhance solubility and processability, which are often challenges with rigid aromatic polymers. nih.govntu.edu.tw

Table 1: Representative Properties of High-Performance Polymers Synthesized from Amine-Containing Monomers

| Polymer Type | Monomers | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (Td, °C) |

|---|---|---|---|---|

| Poly(amide-imide) | Diimide-diacid + Aromatic Diamine | 0.23–1.52 | 227–299 | 472–574 |

| Polyamide | Aromatic Diacid + Aromatic Diamine | 0.52–0.96 | 210–261 | 497–597 |

This table presents typical data ranges for polymers synthesized using methods applicable to this compound as a monomer, based on findings for structurally related polymers. nih.govntu.edu.twntu.edu.tw

In the realm of composites, particularly those with an epoxy resin matrix, this compound and its structural analogs serve a critical role as accelerators or curing agents. Epoxy resins require a curing agent to undergo polymerization, transforming from a liquid to a hard, thermoset plastic. While primary amines can act as curing agents by reacting with the epoxy rings, the process can be slow at ambient temperatures.

The unique structure of this compound makes it an ideal accelerator. Its tertiary amine group is a well-known catalyst for epoxy homopolymerization and the epoxy-amine reaction. Simultaneously, the phenolic hydroxyl group activates the epoxy ring through hydrogen bonding, making it more susceptible to nucleophilic attack by the curing agent. This dual functionality—catalytic tertiary amine and activating hydroxyl group—can significantly reduce the curing time. A structurally similar compound, 2,4,6-Tris(dimethylaminomethyl)phenol, is widely recognized as a highly effective accelerator, highlighting the synergy between these two functional groups. wikipedia.org The primary amine on the molecule can also participate in the curing reaction, covalently bonding the molecule into the polymer network.

The performance of composite materials critically depends on the quality of the interface between the reinforcement (e.g., fibers, fillers) and the polymer matrix. nih.gov Poor adhesion at this interface can lead to premature failure. mdpi.com Surface modification of the reinforcement is a common strategy to improve interfacial bonding. mdpi.comnih.govresearchgate.net

Catalytic Functions of this compound and Its Derivatives

Beyond its role in polymer curing, the compound's structure is conducive to broader catalytic applications, either as a ligand for metal-based catalysts or as an organocatalyst itself.

The functional groups on this compound make it an excellent candidate for a multidentate ligand in transition metal catalysis. The phenolic oxygen, the primary amino nitrogen, and the tertiary amino nitrogen can all act as electron donor atoms. This allows the molecule to function as a bidentate or tridentate ligand, forming stable chelate complexes with various metal centers like palladium, copper, or nickel.

The electronic properties of the ligand are crucial for the activity of the resulting catalyst complex. cmu.edu The presence of electron-donating groups—such as the amino and dimethylaminomethyl substituents on the aromatic ring—increases the electron density at the metal center. This enhanced electron density can significantly increase the catalyst's activity in reactions like Atom Transfer Radical Polymerization (ATRP) or cross-coupling reactions. cmu.edu By modifying the structure of the aminophenol, ligands can be rationally designed to fine-tune the steric and electronic properties of the metal complex, thereby optimizing its catalytic performance for specific transformations. cmu.edu

Organocatalysis utilizes small organic molecules, free of metals, to catalyze chemical reactions. The tertiary amine functionality within this compound allows it to act as a Lewis base catalyst. Its most prominent application in this area is in the curing of epoxy resins, as detailed previously. The tertiary amine initiates the ring-opening polymerization of the epoxide, a classic example of organocatalysis.

The synergistic action of the tertiary amine and the phenolic hydroxyl group is a key feature. The hydroxyl group acts as a co-catalyst, protonating the epoxide oxygen and making the ring more susceptible to attack. This intramolecular assistance makes it more effective than a simple tertiary amine alone. This principle can be extended to other reactions that are catalyzed by tertiary amines and benefit from hydrogen bond donors, such as certain condensation or addition reactions.

Table 2: Summary of Catalytic Functions

| Catalysis Type | Role of Compound | Key Functional Groups | Application Example |

|---|---|---|---|

| Polymerization Catalysis | Accelerator | Tertiary Amine, Phenolic Hydroxyl | Curing of epoxy resins wikipedia.org |

| Homogeneous Catalysis | Multidentate Ligand | Phenolic Oxygen, Amino Nitrogens | Formation of active transition metal complexes |

Role in Specific Industrial Chemical Transformations (General Processes)

The unique molecular architecture of this compound, which incorporates a phenolic hydroxyl group, a primary amino group, and a tertiary amine, makes it a compound of interest for various industrial catalytic processes. While direct research on this specific molecule is emerging, its functionality is well-represented by structurally similar phenolic Mannich bases, most notably 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), which serve as a benchmark for its potential applications. wikipedia.org

The catalytic activity is primarily driven by the Lewis base character of the tertiary amine and the accelerating effect of the phenolic hydroxyl group. This combination is particularly effective in polymerization reactions. In epoxy resin chemistry, compounds of this class act as catalysts for homopolymerization and as accelerators for various curing agents. wikipedia.org The tertiary amine group initiates the anionic polymerization of the epoxy monomers. This functionality allows for its use in a wide array of applications, including coatings, adhesives, sealants, and composites. wikipedia.org

In polyurethane chemistry, tertiary amine catalysts are essential for catalyzing the reaction between isocyanates and polyols. wikipedia.org The ((dimethylamino)methyl) group in the subject compound provides the necessary catalytic site for this transformation. Furthermore, the potential exists for grafting the molecule into polymer backbones, such as in polyurethanes or polyether ether ketones, to impart specific properties. wikipedia.org

The synthesis of these catalytically active compounds is typically achieved through the Mannich reaction, which involves the aminoalkylation of a phenol (B47542) with formaldehyde (B43269) and a secondary amine (in this case, dimethylamine). google.com This reaction is a cornerstone for producing a diverse range of phenolic Mannich bases for industrial use.

Table 1: Potential Industrial Catalytic Applications

| Industrial Process | Role of this compound | Key Functional Groups Involved |

|---|---|---|

| Epoxy Resin Curing | Accelerator / Catalyst | Tertiary Amine, Phenolic Hydroxyl |

| Polyurethane Formation | Catalyst | Tertiary Amine |

| Polymer Synthesis | Monomer / Building Block | Primary Amine, Phenolic Hydroxyl |

Environmental and Analytical Applications of this compound (Excluding Toxicity/Safety Profiling)

Beyond materials science, the reactive functional groups of this compound and its derivatives offer significant promise for environmental monitoring and remediation.

Sensing and Detection Methodologies Utilizing this compound

Derivatives of aminophenols, particularly Schiff bases, have demonstrated utility in the development of chemical sensors. mdpi.com Schiff bases synthesized from 4-aminophenol (B1666318), the parent amine of the subject compound, can be designed to interact with specific analytes, leading to a detectable signal. mdpi.comnih.gov For instance, the imine group (–N=CH–) in these derivatives, along with the phenolic hydroxyl and amino groups, can serve as binding sites for metal ions. nih.gov

This binding event can alter the electronic properties of the molecule, resulting in a change in its fluorescence or absorption spectrum. Research on related compounds has shown that derivatives can act as "turn-on" fluorescent probes for specific metal ions. This principle allows for the creation of selective and sensitive sensors for environmental monitoring. For example, a study on 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), a fluorescent dye, demonstrated its use in detecting and identifying microplastics in water based on the solvatochromic shift of its fluorescence emission. nih.gov This highlights the potential of using molecules with specific functional groups for the detection of pollutants.

Electrochemical methods also represent a viable application. Phenolic compounds can be oxidized at an electrode, and this reaction can be the basis for a sensor. Flow-injection analysis with a biamperometric detector has been successfully used for the determination of total phenols in environmental wastewater, showcasing the analytical potential for this class of compounds. nih.gov

Table 2: Sensing and Detection Research Findings

| Analyte/Target | Sensing Principle | Derivative/Related Compound | Key Finding |

|---|---|---|---|

| Metal Ions | Fluorescence ("Turn-On" Probe) | 5-(Diethylamino)-2-((pyridin-2-ylimino)methyl)phenol | Potential for selective ion detection through specific binding. |

| Microplastics | Solvatochromic Fluorescence | 4-dimethylamino-4'-nitrostilbene (DANS) | Dye absorbs into polymers, allowing identification via fluorescence shift. nih.gov |

| Phenols (General) | Biamperometry | Not specified | Rapid and sensitive detection of various phenols in wastewater. nih.gov |

| Biological Molecules (DNA) | Spectrophotometry (Hyperchromism) | Schiff bases of 4-aminophenol | Interaction with DNA suggests potential for developing biosensors. mdpi.comnih.gov |

Role in Chemical Remediation or Separation Processes (Non-Biological)

The functional groups present in this compound are well-suited for applications in chemical remediation, particularly for the removal of heavy metal pollutants from water. The primary and tertiary amino groups, as well as the phenolic hydroxyl group, can act as chelation sites, binding to heavy metal ions and facilitating their removal. researchgate.net

Research has shown that polymers and materials incorporating amino and carboxyl/hydroxyl functional groups are effective scavengers for heavy metals like cadmium (Cd²⁺), lead (Pb²⁺), and methylmercury. researchgate.netnih.gov For example, self-driven micromotors based on poly(amino acid)s, which feature amino and carboxyl side-chain groups, have demonstrated high efficiency in adsorbing various heavy metals simultaneously. researchgate.netnih.gov The principle of using multiple functional groups to create stable chelation complexes is directly applicable to polymers or resins synthesized from this compound.

By immobilizing this compound or its polymeric derivatives onto a solid support, it is possible to create an adsorbent material for use in water treatment columns or as a separation medium. The ability of the nucleophilic nitrogen and oxygen centers to share free electron pairs allows for the formation of a stable monolayer on surfaces, which is a principle also exploited in corrosion inhibition by related Schiff bases. mdpi.comnih.gov This suggests that materials derived from this compound could be effective in sequestering dissolved pollutants through surface adsorption and chelation mechanisms.

Advanced Analytical and Spectroscopic Methodologies for 4 Amino 2 Dimethylamino Methyl Phenol and Its Systems Beyond Basic Identification

High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

High-resolution spectroscopy is indispensable for unambiguously determining the molecular structure of 4-Amino-2-((dimethylamino)methyl)phenol and for probing the mechanisms of reactions in which it participates.

While one-dimensional (1D) ¹H and ¹³C NMR spectroscopy are fundamental for basic structural confirmation, advanced NMR techniques offer a more detailed picture of the molecule's connectivity and spatial arrangement. nih.gov For a molecule like this compound, with its distinct functional groups on an aromatic ring, two-dimensional (2D) NMR experiments are particularly powerful.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, confirming the connectivity of the aromatic protons and their relationship to the methylene (B1212753) bridge protons.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom in the molecule by linking it to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For this molecule, it would definitively confirm the substitution pattern by showing correlations from the methylene protons (-CH₂-) to the aromatic carbons at positions 1, 2, and 3, and from the N-methyl protons to the methylene carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. For instance, NOESY could reveal spatial proximity between the methylene bridge protons and the aromatic proton at position 3.

Furthermore, variable-temperature (VT) NMR studies could be employed to investigate dynamic processes, such as the rate of proton exchange for the phenolic hydroxyl (-OH) and the primary amine (-NH₂) groups, or to study potential hindered rotation around the C-N bonds.

Vibrational and electronic spectroscopy provide complementary information regarding the bonding and electronic structure of the molecule.

Vibrational Spectroscopy (FT-IR and Raman): The infrared (IR) and Raman spectra of this compound are dominated by vibrations characteristic of its functional groups. nih.govresearchgate.net Density Functional Theory (DFT) calculations are often used to aid in the precise assignment of these vibrational modes. researchgate.netwu.ac.thdoi.org Key vibrational bands can be assigned to specific molecular motions, providing a spectroscopic fingerprint for the compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3600 (Broad) | Indicates the presence of the hydroxyl group, often broadened by hydrogen bonding. |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Typically appears as a doublet corresponding to symmetric and asymmetric stretching modes. |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Characteristic of C-H bonds on the benzene (B151609) ring. |

| C-H Stretch (Aliphatic) | -CH₂- and -N(CH₃)₂ | 2800 - 3000 | Corresponds to the methylene and methyl groups. |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Multiple bands arising from the stretching of carbon-carbon bonds within the benzene ring. |

| C-N Stretch | Aromatic and Aliphatic Amines | 1250 - 1350 | Vibrations associated with the C-N bonds of both the primary and tertiary amine groups. |

| C-O Stretch | Phenolic C-O | 1200 - 1260 | Stretching vibration of the carbon-oxygen bond of the phenol (B47542). |

Electronic Spectroscopy (UV-Vis): The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the substituted benzene chromophore. The phenol ring exhibits π → π* transitions. The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, known as auxochromes, typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. nih.gov The spectrum is sensitive to the pH of the solution, as protonation or deprotonation of the phenolic hydroxyl and amino groups alters the electronic structure and, consequently, the absorption maxima.

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula from a highly accurate mass measurement.

Under electron ionization (EI), the molecule is expected to produce a distinct fragmentation pattern. Key fragmentation pathways would likely include:

Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-C bond between the aromatic ring and the methylene group, leading to the formation of a stable dimethylaminomethyl cation ([CH₂N(CH₃)₂]⁺, m/z 58).

Loss of Methyl Group: Fragmentation involving the loss of a methyl radical (•CH₃) from the parent ion.

Alpha-Cleavage: Cleavage of the C-N bond adjacent to the aromatic ring.

When coupled with chromatographic techniques such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS becomes an invaluable tool for the analysis of complex mixtures. nih.gov This allows for the separation, identification, and quantification of this compound in the presence of starting materials, byproducts, or degradation products. Furthermore, techniques like LC-MS are highly effective for real-time reaction monitoring, enabling chemists to track the consumption of reactants and the formation of the desired product to optimize reaction conditions.

Chromatographic and Separation Science Development for this compound and Related Compounds

Chromatographic methods are essential for assessing the purity of this compound and for its isolation and quantification.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for the analysis of polar aromatic compounds like aminophenols. sielc.compom.go.id A validated HPLC method can provide precise and accurate quantification of the compound and its impurities.

| Parameter | Typical Condition | Rationale/Notes |

|---|---|---|

| Stationary Phase (Column) | Octadecylsilane (C18), 5 µm or 3 µm particle size | Provides good retention and separation for moderately polar aromatic compounds. Smaller particles offer higher efficiency (UPLC). sielc.compom.go.id |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Aqueous Buffer | The organic modifier (acetonitrile/methanol) controls retention. A buffer (e.g., phosphate, acetate) is used to control pH and ensure consistent ionization of the analyte for reproducible chromatography. sielc.compom.go.id |

| Detector | Photo Diode Array (PDA) or UV-Vis | The phenolic chromophore allows for sensitive detection at its wavelength of maximum absorbance (λmax). A PDA detector provides spectral information, aiding in peak identification and purity assessment. pom.go.id |

| Flow Rate | 0.8 - 1.2 mL/min | Standard analytical flow rate for typical 4.6 mm ID columns. pom.go.id |

| Column Temperature | 25 - 40 °C | Controlling temperature ensures reproducible retention times. pom.go.id |

Gas Chromatography (GC): Direct analysis of phenols by GC can sometimes be challenging due to their polarity, which can lead to poor peak shape (tailing). epa.gov While direct injection onto a suitable polar capillary column is possible, derivatization is often employed to improve volatility and chromatographic performance. The phenolic hydroxyl and primary amino groups can be derivatized (e.g., via silylation or acylation) to form less polar, more volatile analogues. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range. epa.gov

This section is not applicable to this compound. The molecule is achiral as it does not possess a stereocenter (a carbon atom bonded to four different substituent groups) and lacks any other elements of chirality such as an axis or plane of chirality. The molecule possesses a plane of symmetry that bisects the aromatic ring and the dimethylaminomethyl group. Consequently, it does not exist as a pair of enantiomers, and methods for chiral separation are not relevant for its analysis.

X-ray Crystallography and Solid-State Characterization of this compound

Comprehensive X-ray crystallographic and solid-state characterization data for the specific compound this compound are not extensively available in the public domain. However, the principles and applications of these techniques can be understood by examining structurally similar aminophenol derivatives. These methods are crucial for elucidating the precise three-dimensional arrangement of atoms in the solid state, which governs the material's physical and chemical properties.

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Packing of this compound

Single crystal X-ray diffraction is a powerful technique that provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsion angles. It also reveals how molecules are arranged in the crystal lattice, a feature known as crystal packing. This packing is influenced by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions.

While specific crystallographic data for this compound is not readily found, studies on related aminophenol derivatives illustrate the type of information that can be obtained. For instance, the crystal structure of other substituted aminophenols reveals detailed insights into their molecular conformation and supramolecular assembly.

Illustrative Data from a Structurally Related Compound: (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol

To demonstrate the output of a single crystal X-ray diffraction study, the following table presents selected crystallographic data for a related Schiff base derived from a substituted phenol.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 6.065(2) Å, b = 10.983(3) Å, c = 18.529(5) Å |

| β | 93.99(2)° |

| Volume | 1228.8(6) ų |

| Z | 4 |

| Calculated Density | 1.222 Mg/m³ |

| Hydrogen Bonding | Intramolecular O-H···N |

This data is for a structurally related compound and is presented for illustrative purposes to show the type of information obtained from single crystal X-ray diffraction.

Powder X-ray Diffraction for Polymorphism and Amorphous Forms of this compound

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a solid sample. It is particularly useful for identifying different crystalline forms of a compound, known as polymorphs, as well as detecting the presence of any non-crystalline (amorphous) content. Polymorphs of a substance can exhibit different physical properties, including solubility, melting point, and stability, which are critical in various applications.

Specific powder diffraction patterns for this compound are not publicly available. However, the PXRD patterns of related aminophenol isomers demonstrate how this technique can distinguish between different crystal structures. Each crystalline phase produces a unique diffraction pattern, characterized by a specific set of diffraction peaks at particular angles (2θ).

Illustrative PXRD Data for Isomers of Aminophenol

The following table provides a conceptual representation of how PXRD data can differentiate between isomers of a parent compound, in this case, aminophenol. The peak positions are illustrative and highlight the unique fingerprint of each crystalline form.

| Compound | Prominent 2θ Peaks (Illustrative) |

| ortho-Aminophenol | 15.2°, 25.8°, 28.1° |

| meta-Aminophenol | 18.5°, 22.3°, 26.7° |

| para-Aminophenol | 12.1°, 24.5°, 29.8° |

This data is illustrative and intended to show the principle of how PXRD can distinguish between different crystalline structures of related compounds.

Electrochemical Studies of this compound Redox Properties

The electrochemical behavior of this compound is of interest due to the presence of both an amino and a phenolic hydroxyl group on the aromatic ring. These groups are electrochemically active and can undergo oxidation and reduction reactions. Electrochemical studies, such as cyclic voltammetry, can provide valuable information about the redox potentials, reaction mechanisms, and kinetics of electron transfer processes.

While detailed electrochemical studies specifically targeting this compound are limited in the available literature, the general electrochemical behavior of aminophenols is well-documented. The oxidation of p-aminophenol, a structurally related compound, typically proceeds via a two-electron, two-proton process to form a p-quinone imine. The presence of the dimethylaminomethyl substituent at the ortho position in the target compound would be expected to influence its redox properties due to electronic and steric effects.

General Electrochemical Characteristics of Substituted Aminophenols

The redox properties of aminophenol derivatives are highly dependent on the nature and position of substituents on the aromatic ring, as well as the pH of the medium. The following table summarizes the general effects of substituents on the oxidation potential of aminophenols.

| Substituent Type | Effect on Oxidation Potential | Reason |

| Electron-Donating Groups | Decreases the oxidation potential (easier to oxidize) | Increases the electron density of the aromatic ring, facilitating electron removal. |